4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
“4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C15H19N3O2S2 and a molecular weight of 337.46 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl ring (a six-membered aromatic ring) via an amine group. The phenyl ring is further attached to an azepane ring (a seven-membered ring with one nitrogen atom and six carbon atoms) via a sulfonyl group .Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature .Scientific Research Applications
Analgesic Properties
A study focused on synthesizing compounds with analgesic properties, including derivatives of thiazole, similar to 4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine. These compounds were tested for their effectiveness in pain treatment using thermal and chemical stimulation models, indicating potential analgesic applications (Demchenko et al., 2018).
Antimicrobial Activities
Research on various thiazole derivatives, including structures akin to this compound, has demonstrated antimicrobial properties. These studies indicate the potential use of such compounds in combating microbial infections, with several synthesized thiazole compounds showing efficacy against gram-positive and gram-negative bacteria and fungi (Patel & Patel, 2015).
Anticancer Activity
Certain thiazole derivatives have shown promise in anticancer research. Studies have synthesized and tested various thiazole compounds, similar in structure to this compound, revealing their potential in targeting cancer cells. These compounds exhibited significant activity against various cancer cell lines, suggesting their potential in cancer therapy (Gomha et al., 2015).
Corrosion Inhibition
In the field of material science, thiazole derivatives have been studied for their corrosion inhibition properties. Compounds structurally related to this compound have been evaluated for their effectiveness in preventing corrosion, particularly on metal surfaces like iron, indicating their potential industrial applications (Kaya et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c16-15-17-14(11-21-15)12-5-7-13(8-6-12)22(19,20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALZLYWDDUEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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